![molecular formula C24H25ClN4OS B2422534 5-((4-Benzylpiperidin-1-yl)(4-chlorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851809-45-5](/img/structure/B2422534.png)
5-((4-Benzylpiperidin-1-yl)(4-chlorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5-((4-Benzylpiperidin-1-yl)(4-chlorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol” is a complex organic compound. The compound contains a benzylpiperidine moiety, which is a drug and research chemical used in scientific studies . It acts as a monoamine releasing agent with selectivity for releasing dopamine versus serotonin .
Synthesis Analysis
The synthesis of similar compounds involves aromatic nucleophilic substitution . For example, 4-Benzylpiperidine can be synthesized by reacting 4-Cyanopyridine with toluene to give 4-benzylpyridine . Catalytic hydrogenation of the pyridine ring then completes the synthesis .
Molecular Structure Analysis
The molecular structure of this compound is complex, containing multiple ring structures including a thiazolo[3,2-b][1,2,4]triazol ring. The benzylpiperidine moiety is a key part of the structure .
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activities
A significant body of work has been dedicated to synthesizing 1,2,4-triazole derivatives and evaluating their antimicrobial properties. For instance, Bektaş et al. (2007) synthesized novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives and tested them for antimicrobial activities, with some compounds showing good or moderate activities against test microorganisms. This research indicates the potential for triazole derivatives in developing new antimicrobial agents (Bektaş et al., 2007).
Characterization and Biological Evaluation
Another avenue of research involves the detailed characterization of triazole compounds and their biological evaluations. Wu et al. (2021) synthesized a triazoloquinazolinone derivative, thoroughly characterized its structure through various spectroscopic methods, and evaluated its inhibitory activity on SHP2 protein, highlighting its potential as a therapeutic agent. This study demonstrates the importance of structural characterization in understanding the biological activities of such compounds (Wu et al., 2021).
Antimicrobial and Antifungal Applications
Research by Taha (2008) and Idrees et al. (2019) has also focused on the synthesis of triazole and thiadiazole derivatives, with evaluations of their antimicrobial and antifungal activities. These studies reveal the potential of triazole-based compounds in treating infections caused by various microorganisms, indicating a broad spectrum of possible applications in antimicrobial therapy (Taha, 2008); (Idrees et al., 2019).
Zukünftige Richtungen
The future directions for this compound could involve further exploration of its potential uses in various fields such as medicinal chemistry, given the interesting properties of its benzylpiperidine moiety . Further studies could also explore its synthesis, chemical reactions, and physical and chemical properties.
Eigenschaften
IUPAC Name |
5-[(4-benzylpiperidin-1-yl)-(4-chlorophenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN4OS/c1-16-26-24-29(27-16)23(30)22(31-24)21(19-7-9-20(25)10-8-19)28-13-11-18(12-14-28)15-17-5-3-2-4-6-17/h2-10,18,21,30H,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIKJUAMQFXSKQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)Cl)N4CCC(CC4)CC5=CC=CC=C5)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((4-Benzylpiperidin-1-yl)(4-chlorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-methyl-5-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole](/img/structure/B2422451.png)
![(Z)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(diethylamino)benzamide](/img/structure/B2422453.png)
![6-Acetyl-2-(4-nitrobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2422457.png)
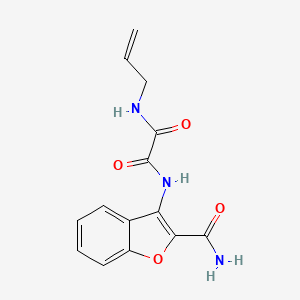
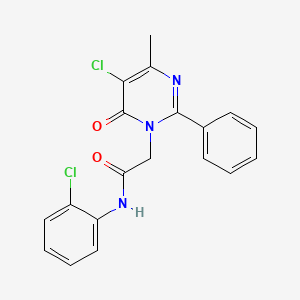
![N'-(4-chlorophenyl)-N-methoxy-N-[(methoxyimino)methyl]urea](/img/structure/B2422463.png)
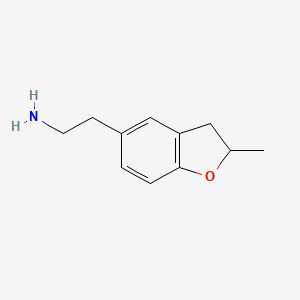
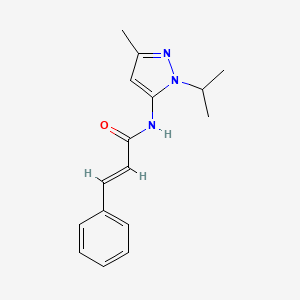
![N-[4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl]-4-chlorobenzenesulfonamide](/img/structure/B2422467.png)
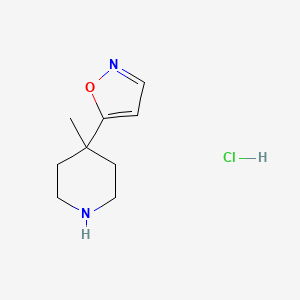
![N~1~-(2,5-dimethylphenyl)-2-{4-[5-(4-pyridyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide](/img/structure/B2422470.png)
![3-Chloro-5-(5-chloro-2-furyl)-2-(3,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2422472.png)
![2-Ethyl-5-((4-nitrophenyl)(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2422473.png)
![5-((2-methoxyphenethyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2422474.png)